REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][S:2][CH:3]([C:4]([CH3:5])([CH3:6])[c:7]1[c:8]([O:14][CH3:15])[cH:9][cH:10][c:11]([Br:13])[cH:12]1)[Cl:16].[OH2:17]>>[CH:3]([C:4]([CH3:5])([CH3:6])[c:7]1[c:8]([O:14][CH3:15])[cH:9][cH:10][c:11]([Br:13])[cH:12]1)=[O:17]
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Name
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Type
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product
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Smiles
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COc1ccc(Br)cc1C(C)(C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |